![molecular formula C23H21Cl2N3O2S B2504667 2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide CAS No. 338422-97-2](/img/structure/B2504667.png)
2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related sulfonamide derivatives, which can provide insights into the potential synthesis, molecular structure, chemical reactions, and physical and chemical properties of the compound .
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves the reaction of N-substituted benzenesulfonamides with various reagents to introduce additional functional groups or to cyclize the existing structure. For example, the synthesis of 2,2'-diselenobis(N-alkyl/aryl benzenesulfonamides) from N-alkyl/aryl benzenesulfonamides is described as a one-pot process . Similarly, novel 2-benzylthio-4-chlorobenzenesulfonamide derivatives have been synthesized by reacting N-(2-benzylthio-4-chloro-5-R1-benzenesulfonyl)cyanamide potassium salts with different amines . These methods could potentially be adapted for the synthesis of the compound by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by the presence of a sulfonamide group attached to a benzene ring, which can be further substituted with various functional groups. The paper discussing tautomerism in a 2,4-dichlorobenzenesulfonamide derivative highlights the importance of intramolecular hydrogen bonding and the orientation of substituents in determining the molecular conformation . These structural features are crucial for the biological activity and could be relevant for the compound under analysis.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo a range of chemical reactions, including cyclization and substitution reactions. The first cyclization of a diselenobis(N-methyl benzenesulfonamide) into a benzothiaselenazole dioxide is an example of such a transformation . These reactions are important for the diversification of the chemical structure and the enhancement of biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The crystalline structure of a dichlorobenzenesulfonamide derivative, as well as the intermolecular interactions responsible for crystalline cohesion, are discussed in one of the papers . These properties are essential for the practical application of these compounds in biological systems.
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications :
- A study by Pişkin, Canpolat, and Öztürk (2020) discusses a zinc phthalocyanine compound substituted with new benzenesulfonamide derivative groups, highlighting its potential in photodynamic therapy for cancer treatment due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Novel Compounds :
- Bayrak (2021) synthesized various benzenesulfonamide derivatives, which could potentially be used in further chemical research or pharmaceutical applications (Bayrak, 2021).
Nucleophilic Substitution Reactions :
- Research by Kolyamshin et al. (2021) involved the formation of new types of maleimides, exploring nucleophilic substitution reactions of N-2-haloethyl derivatives of hydantoins, which can be foundational for further chemical synthesis (Kolyamshin et al., 2021).
Mechanochemical C–N Coupling Reactions :
- Bera, Bhanja, and Mal (2022) demonstrated the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in mechanochemical C–N coupling reactions to synthesize benzimidazoles and quinazolin-4(3H)-ones, highlighting the importance of benzenesulfonamide derivatives in organic synthesis (Bera, Bhanja, & Mal, 2022).
Anticancer and Antimicrobial Applications :
- A study by González-Álvarez et al. (2013) on mixed-ligand copper(II)-sulfonamide complexes, including benzenesulfonamide derivatives, showed promising results in DNA binding and cleavage, genotoxicity, and anticancer activity (González-Álvarez et al., 2013).
- Woolley and Hoeven (1965) synthesized derivatives of dichloro-benzenesulfonamido-nitrobenzene for potential use in chemotherapy of spontaneous cancers (Woolley & Hoeven, 1965).
Propiedades
IUPAC Name |
2,5-dichloro-N-[5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazol-4-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O2S/c1-14-4-6-17(7-5-14)12-28-13-26-23-20(28)10-15(2)16(3)22(23)27-31(29,30)21-11-18(24)8-9-19(21)25/h4-11,13,27H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSHZASNVPOAFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C2C=C(C(=C3NS(=O)(=O)C4=C(C=CC(=C4)Cl)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-acetyl-3-(3-acetylphenyl)-1-(2,5-dimethylbenzyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
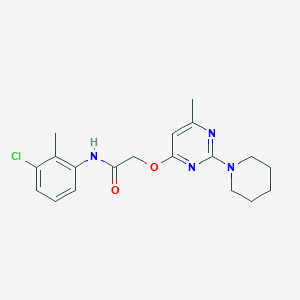
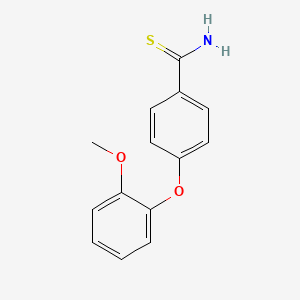
![3-(4-Chlorophenyl)sulfonyl-6-fluoro-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2504590.png)
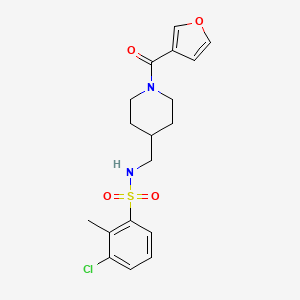
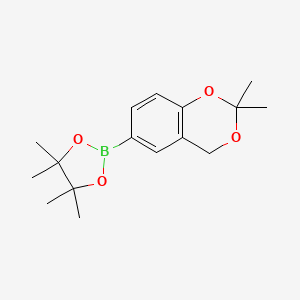
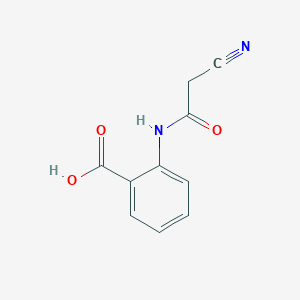

![5-Isopropyl-2-phenyl-3-thiophen-2-yl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B2504600.png)

![Ethyl 3-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2504603.png)
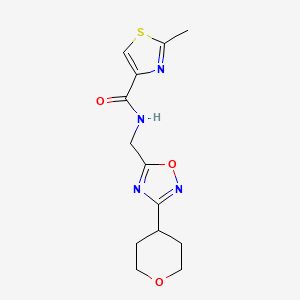
![[3-(1H-Indol-3-ylmethyl)morpholin-4-yl]-(oxiran-2-yl)methanone](/img/structure/B2504605.png)
